2-(Dodecylamino)propanenitrile
CAS No.: 56095-88-6
Cat. No.: VC20646312
Molecular Formula: C15H30N2
Molecular Weight: 238.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56095-88-6 |
|---|---|
| Molecular Formula | C15H30N2 |
| Molecular Weight | 238.41 g/mol |
| IUPAC Name | 2-(dodecylamino)propanenitrile |
| Standard InChI | InChI=1S/C15H30N2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15,17H,3-13H2,1-2H3 |
| Standard InChI Key | IRHHUMKRUINGSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCNC(C)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(dodecylamino)propanenitrile is C₁₅H₃₀N₂, consisting of:
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A 12-carbon dodecyl chain providing hydrophobicity.
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A propanenitrile moiety with the amino group (-NH-) bonded to the central carbon.
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A nitrile group at the terminal position, offering polarity and reactivity.
Key structural distinctions from the 3-isomer include the position of the amino group, which influences molecular geometry and intermolecular interactions. For example, the 2-isomer’s branched configuration may reduce crystallinity compared to the linear 3-isomer, potentially enhancing solubility in nonpolar solvents .
| Property | 2-(Dodecylamino)propanenitrile | 3-(Dodecylamino)propanenitrile |
|---|---|---|
| Amino Group Position | C₂ | C₃ |
| Molecular Formula | C₁₅H₃₀N₂ | C₁₅H₃₀N₂ |
| Polarity | Amphiphilic | Amphiphilic |
| Melting Point | Not reported | Low (liquid at RT) |
The nitrile group’s electronegativity (C≡N: ~3.0) and the amine’s basicity (pKₐ ~10–11) create a reactivity profile amenable to hydrolysis, alkylation, and cyclization reactions .
Synthetic Pathways
Nucleophilic Addition of Dodecylamine
A plausible synthesis involves the reaction of dodecylamine with acrylonitrile under basic conditions:
This Michael addition proceeds via amine attack on the α,β-unsaturated nitrile, forming the 2-substituted product regioselectively . Catalysts like formaldehyde may enhance yield by stabilizing intermediates.
Alternative Routes
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Cyanoethylation: Treating dodecylamine with β-propiolactone followed by dehydration.
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Reductive Amination: Condensing dodecylaldehyde with aminopropionitrile under hydrogenation.
Purification typically involves fractional distillation or column chromatography to isolate the 2-isomer from positional analogs.
Chemical Reactivity and Functionalization
Nitrile Hydrolysis
The nitrile group hydrolyzes to carboxylic acids or amides under acidic or basic conditions:
This reactivity enables the synthesis of surfactants with tunable hydrophilicity .
Amine Alkylation
The secondary amine undergoes alkylation with electrophiles (e.g., alkyl halides):
Such reactions are pivotal for modifying surfactant tail groups or introducing quaternary ammonium centers.
Applications in Industrial and Materials Science
Surfactant Formulations
The compound’s amphiphilicity suggests utility in:
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Emulsifiers: Stabilizing oil-water interfaces in agrochemicals or paints.
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Detergents: Enhancing soil removal via micelle formation.
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Corrosion Inhibitors: Adsorbing onto metal surfaces through the amine group.
Pharmaceutical Intermediates
The nitrile group serves as a precursor for:
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Antimicrobial Agents: Via conversion to thioamides or heterocycles.
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Drug Delivery Systems: Self-assembling nanostructures leveraging hydrophobic-lipophilic balance.
Comparative Analysis with Structural Analogs
The 2-isomer’s branched configuration may offer advantages in forming non-lamellar mesophases or lower Krafft temperatures compared to linear analogs.
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